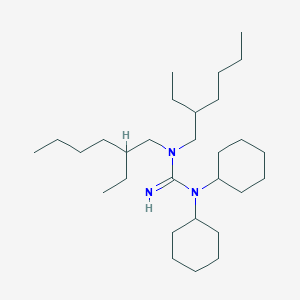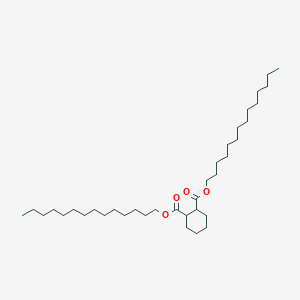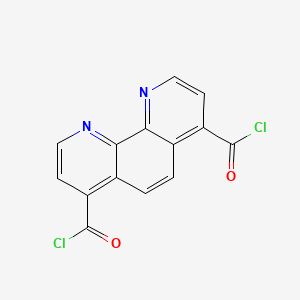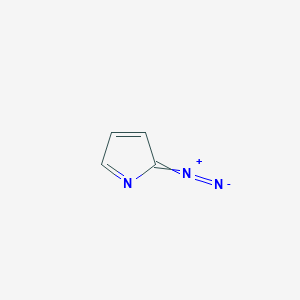![molecular formula C16H27P B14284712 Phosphine, methyl[2,4,6-tris(1-methylethyl)phenyl]- CAS No. 158748-69-7](/img/structure/B14284712.png)
Phosphine, methyl[2,4,6-tris(1-methylethyl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine, methyl[2,4,6-tris(1-methylethyl)phenyl]- is a tertiary phosphine compound characterized by the presence of a phosphine group attached to a methyl group and a phenyl ring substituted with three isopropyl groups. This compound is known for its applications in various chemical reactions, particularly in catalysis and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, methyl[2,4,6-tris(1-methylethyl)phenyl]- typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphine compound . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
Phosphine, methyl[2,4,6-tris(1-methylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Coordination: The compound can coordinate with transition metals to form complexes used in catalysis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products are valuable intermediates in various chemical processes and applications.
科学的研究の応用
Phosphine, methyl[2,4,6-tris(1-methylethyl)phenyl]- has several scientific research applications:
Biology: The compound’s derivatives are explored for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential use in drug development and as a therapeutic agent.
Industry: It is employed in the synthesis of fine chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of phosphine, methyl[2,4,6-tris(1-methylethyl)phenyl]- involves its ability to act as a nucleophile and coordinate with metal centers. The phosphine group donates electron density to the metal, stabilizing the metal center and facilitating various catalytic processes. This coordination can activate substrates and promote the formation of new chemical bonds.
類似化合物との比較
Similar Compounds
- Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine
- tert-ButylBrettPhos
- Methylenebis[(2,4,6-triisopropylphenyl)phosphine]
Uniqueness
Phosphine, methyl[2,4,6-tris(1-methylethyl)phenyl]- is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct steric and electronic properties. These properties influence its reactivity and coordination behavior, making it a valuable ligand in catalysis and a versatile reagent in organic synthesis.
特性
CAS番号 |
158748-69-7 |
|---|---|
分子式 |
C16H27P |
分子量 |
250.36 g/mol |
IUPAC名 |
methyl-[2,4,6-tri(propan-2-yl)phenyl]phosphane |
InChI |
InChI=1S/C16H27P/c1-10(2)13-8-14(11(3)4)16(17-7)15(9-13)12(5)6/h8-12,17H,1-7H3 |
InChIキー |
ZCHULNFSBXALBE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)PC)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Methoxy-3-[(prop-1-en-1-yl)oxy]propan-2-ol](/img/structure/B14284637.png)


![2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B14284660.png)


![N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride](/img/structure/B14284678.png)
![1-Phenyl-3-[(1-phenylcyclopropyl)amino]propan-1-one](/img/structure/B14284688.png)

![Benzenamine, N-[1-(3-pyridinyl)ethylidene]-](/img/structure/B14284697.png)


